![molecular formula C7H12O B13482477 3-Ethylbicyclo[1.1.1]pentan-1-ol](/img/structure/B13482477.png)
3-Ethylbicyclo[1.1.1]pentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethylbicyclo[1.1.1]pentan-1-ol is an organic compound belonging to the bicyclic bridged compounds family. It is characterized by a unique structure consisting of a bicyclo[1.1.1]pentane core with an ethyl group and a hydroxyl group attached to it.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylbicyclo[1.1.1]pentan-1-ol typically involves the construction of the bicyclo[1.1.1]pentane framework followed by functionalization. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, which forms the bicyclo[1.1.1]pentane core. Another approach is the radical or nucleophilic addition across the central bond of [1.1.1]propellane .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the synthetic routes mentioned above. These methods would need to ensure high yield and purity, as well as cost-effectiveness for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethylbicyclo[1.1.1]pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethyl or hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups to the bicyclo[1.1.1]pentane core .
Aplicaciones Científicas De Investigación
3-Ethylbicyclo[1.1.1]pentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Mecanismo De Acción
The mechanism of action of 3-Ethylbicyclo[1.1.1]pentan-1-ol involves its interaction with molecular targets and pathways. Its unique structure allows it to act as a bioisostere, replacing other functional groups in drug molecules to improve their properties. The compound can enhance the three-dimensional character and saturation of molecules, increasing their solubility, potency, and metabolic stability .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentane: The simplest member of the bicyclic bridged compounds family, used as a bioisostere for phenyl rings.
[1.1.1]Propellane: Another bicyclic compound used in organic synthesis and materials science.
Cubanes: Compounds with a cubic structure, used in materials science and medicinal chemistry.
Uniqueness
3-Ethylbicyclo[1.1.1]pentan-1-ol is unique due to its specific functional groups (ethyl and hydroxyl) attached to the bicyclo[1.1.1]pentane core. This combination of features makes it a versatile compound with applications in various fields, from drug discovery to materials science .
Propiedades
Fórmula molecular |
C7H12O |
|---|---|
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
3-ethylbicyclo[1.1.1]pentan-1-ol |
InChI |
InChI=1S/C7H12O/c1-2-6-3-7(8,4-6)5-6/h8H,2-5H2,1H3 |
Clave InChI |
WGUXBDPUMXVCDT-UHFFFAOYSA-N |
SMILES canónico |
CCC12CC(C1)(C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


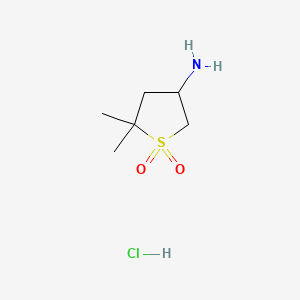
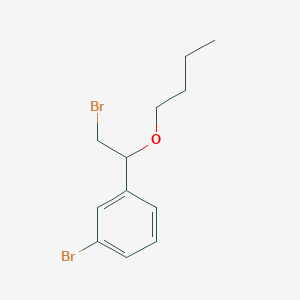
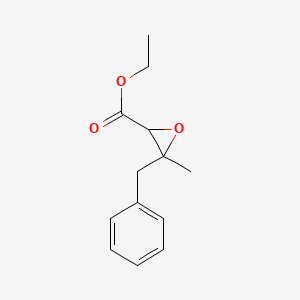
![(1S,4S)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13482419.png)
![tert-Butyl (1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.5]octan-6-yl)carbamate](/img/structure/B13482424.png)


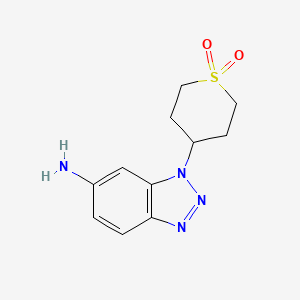
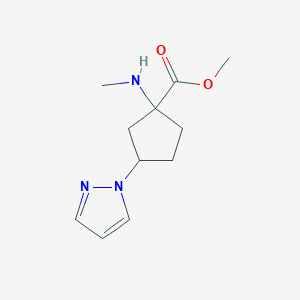

![1-[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanamine hydrochloride](/img/structure/B13482488.png)
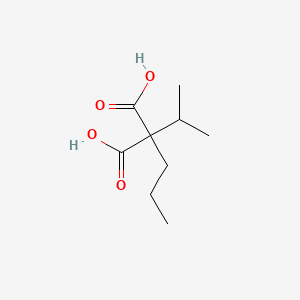
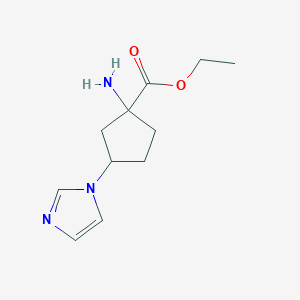
![2-methoxy-N-{3-[(1E)-2-(3-methylphenyl)diazen-1-yl]phenyl}benzamide](/img/structure/B13482499.png)
